N,N,N',N'-Tetraisobutyl-malonamide

Description

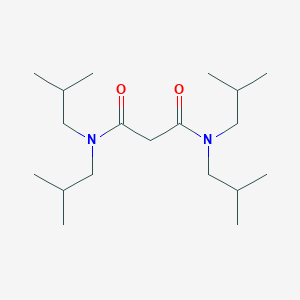

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetrakis(2-methylpropyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O2/c1-14(2)10-20(11-15(3)4)18(22)9-19(23)21(12-16(5)6)13-17(7)8/h14-17H,9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABBKBCPKIMSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CC(=O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365217 | |

| Record name | N,N,N',N'-Tetraisobutyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-99-1 | |

| Record name | N1,N1,N3,N3-Tetrakis(2-methylpropyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14287-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetraisobutyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-TETRAISOBUTYLMALONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N,N',N'-Tetraisobutyl-malonamide CAS number and properties

An In-Depth Technical Guide to N,N,N',N'-Tetraisobutylmalonamide: Synthesis, Properties, and Applications

Introduction: The Versatile Malonamide Scaffold

Malonamides, characterized by a central methylene group flanked by two amide functionalities, represent a class of compounds with significant utility in both industrial and research settings. Their structural motif allows the two carbonyl oxygen atoms to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. This property has established N,N,N',N'-tetraalkylmalonamides (TAMAs) as highly effective extractants in the field of hydrometallurgy, particularly for the separation of f-block elements like lanthanides and actinides in nuclear fuel reprocessing.[1][2] Beyond this, the malonamide backbone serves as a valuable scaffold in medicinal chemistry, with derivatives showing promise as anticancer agents, k-opioid receptor agonists, and potential therapeutics for neurodegenerative diseases.[3][4]

This guide provides a comprehensive technical overview of a specific TAMA, N,N,N',N'-Tetraisobutylmalonamide (TiBMA), intended for researchers, chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, discuss its analytical characterization, explore its primary applications, and outline essential safety and handling procedures.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding the physical properties of a compound are foundational to its application in any scientific endeavor.

Chemical Identity:

-

Systematic Name: N,N,N',N'-Tetrakis(2-methylpropyl)propanediamide

-

Common Synonyms: N,N,N',N'-Tetraisobutylmalonamide (TiBMA)

-

CAS Number: 14287-99-1[5]

-

Molecular Formula: C₁₉H₃₈N₂O₂[5]

-

Molecular Weight: 326.52 g/mol [5]

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of N,N,N',N'-Tetraisobutylmalonamide. It is important to note that while some experimental data is available, many parameters are based on predictive models.

| Property | Value | Source & Notes |

| Physical State | Solid / Crystalline Powder | General Observation |

| Melting Point | 276 °C | [5][6] (Note: This value is likely erroneous. It is exceptionally high for a flexible aliphatic molecule of this size and may be a data entry error. Researchers should verify this experimentally.) |

| Boiling Point | 429.2 ± 28.0 °C | [5] (Predicted) |

| Density | 0.926 ± 0.06 g/cm³ | [5] (Predicted) |

| pKa | 9.76 ± 0.70 | [5] (Predicted, refers to the conjugate acid) |

| Solubility | Soluble in organic solvents (e.g., toluene, dodecane); Insoluble in water. | Inferred from applications[1][7] |

Section 2: Synthesis and Purification

While a specific, peer-reviewed synthesis for N,N,N',N'-Tetraisobutylmalonamide is not extensively documented, a robust and reliable procedure can be established based on well-known methods for preparing N,N,N',N'-tetraalkylmalonamides. The most common approach involves the condensation of a malonic acid derivative with the corresponding secondary amine, in this case, diisobutylamine.

Reaction Principle:

The synthesis proceeds via the nucleophilic acyl substitution of a malonic acid diester or dihalide with diisobutylamine. Using a diester, such as diethyl malonate, is often preferred for its lower reactivity and ease of handling, typically requiring heat to drive the amidation reaction to completion.

Caption: General workflow for the synthesis of TiBMA.

Detailed Experimental Protocol:

-

Materials:

-

Diethyl malonate

-

Diisobutylamine (≥ 4 equivalents)

-

Toluene (or other high-boiling solvent)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

-

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq) and diisobutylamine (4.0 eq). The excess amine serves as both a reactant and a base to neutralize any acidic byproducts. Toluene can be added as a solvent if desired.

-

Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting diethyl malonate.

-

Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like dichloromethane.

-

Aqueous Workup: Transfer the diluted mixture to a separatory funnel. Wash sequentially with 1 M HCl to remove excess diisobutylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude N,N,N',N'-Tetraisobutylmalonamide can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

-

Self-Validation: The identity and purity of the final product should be confirmed using the analytical techniques described in the next section. The absence of signals corresponding to the ethyl groups of the starting material in ¹H NMR is a key indicator of reaction completion.

Section 3: Analytical Characterization

| Technique | Expected Features |

| ¹H NMR | ~3.4 - 3.2 ppm (t, 2H): Methylene protons (-CO-CH₂-CO-).~3.1 - 2.9 ppm (d, 8H): Methylene protons of the isobutyl groups (-N-CH₂-CH-).~2.0 - 1.8 ppm (m, 4H): Methine protons of the isobutyl groups (-CH(CH₃)₂).~0.9 - 0.8 ppm (d, 24H): Methyl protons of the isobutyl groups (-CH(CH₃)₂). |

| ¹³C NMR | ~168-170 ppm: Amide carbonyl carbons (C=O).~50-55 ppm: Methylene carbons of the isobutyl groups (-N-CH₂-).~40-45 ppm: Central methylene carbon (-CO-CH₂-CO-).~25-28 ppm: Methine carbons of the isobutyl groups (-CH(CH₃)₂).~19-21 ppm: Methyl carbons of the isobutyl groups (-CH(CH₃)₂). |

| FT-IR (cm⁻¹) | ~2960-2870: C-H stretching (strong, from isobutyl groups).~1640-1660: C=O stretching (strong, characteristic of a tertiary amide).~1470: C-H bending.~1250: C-N stretching. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 326.Key Fragments: Loss of isobutyl groups (m/z = 269), cleavage of the C-C bond next to the carbonyl, and other fragmentations characteristic of aliphatic amides. |

Section 4: Applications and Mechanism of Action

The primary and most well-documented application for N,N,N',N'-tetraalkylmalonamides is in solvent extraction for the separation of metal ions.

1. Metal Ion Extraction (Lanthanides and Actinides):

N,N,N',N'-Tetraisobutylmalonamide functions as a neutral, bidentate ligand that shows a strong affinity for trivalent metal ions like Americium(III), Europium(III), Samarium(III), and Erbium(III), as well as hexavalent ions like Uranyl(VI) (UO₂²⁺).[1][7] In processes like DIAMEX (Diamide Extraction), these malonamide ligands are dissolved in an organic solvent (e.g., toluene or dodecane) and contacted with an acidic aqueous phase (typically nitric acid) containing the target metal ions. The malonamide selectively chelates the metal ions, transferring them into the organic phase.

The extraction mechanism involves the coordination of the metal ion by the two carbonyl oxygen atoms of the malonamide. The isobutyl groups provide steric bulk and increase the lipophilicity of the resulting complex, ensuring its preferential partitioning into the organic solvent.[10]

Caption: Chelation of a metal ion (M³⁺) by TiBMA ligands.

2. Scaffolding in Drug Development:

The malonamide core is a recognized "privileged structure" in medicinal chemistry.[3] This means it is a molecular framework capable of binding to multiple biological targets. While specific studies on N,N,N',N'-Tetraisobutylmalonamide in this area are limited, related malonamide derivatives have been synthesized and evaluated for various activities, including:

-

k-Opioid Receptor Agonism: Novel malonamides have been developed as potent and selective agonists for the kappa opioid receptor, a target for pain management.[4]

-

Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes like blood coagulation factor Xa.[3]

-

Anticancer and Neuroprotective Agents: The structural versatility of malonamides allows for their incorporation into more complex molecules with potential anticancer or neuroprotective properties.[3][11]

Section 5: Safety and Handling

Based on safety data for closely related tetraalkylmalonamides and general chemical safety principles, the following precautions are recommended. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

-

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May be harmful to aquatic life.

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

-

Handling and Storage:

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move to fresh air.

-

Conclusion and Future Outlook

N,N,N',N'-Tetraisobutylmalonamide is a valuable compound, primarily recognized for its role as a robust chelating agent in solvent extraction processes critical to nuclear and materials sciences. Its synthesis is straightforward, relying on established amidation chemistry. While its full potential in medicinal chemistry has yet to be explored, the broader class of malonamides continues to provide inspiration for the design of new therapeutic agents. Future research could focus on experimentally validating its physicochemical properties, optimizing its extraction efficiency for a wider range of metals, and exploring its utility as a synthetic building block for novel bioactive molecules.

References

- ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters.

- ChemicalBook. (2023). Malonamide | 108-13-4.

- National Center for Biotechnology Information. (n.d.). Malonamide. PubChem Compound Database.

- PubMed. (n.d.). Novel malonamide derivatives as potent kappa opioid receptor agonists.

- ChemicalBook. (n.d.). N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE.

- SpringerLink. (2013). Synthesis of novel series of malonamides derivatives via a five-component reaction. Mol Divers.

- ResearchGate. (2010). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene.

- R Discovery. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry.

- R Discovery. (2000). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Journal of Radioanalytical and Nuclear Chemistry.

- MySkinRecipes. (n.d.). N,N,N',N'-Tetrapentylmalonamide.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- ChemicalBook. (n.d.). 14287-99-1(N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE) Product Description.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Novel malonamide derivatives as potent kappa opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE | 14287-99-1 [amp.chemicalbook.com]

- 6. 14287-99-1 CAS MSDS (N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N,N,N',N'-Tetrapentylmalonamide [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of N,N,N',N'-Tetraisobutyl-malonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N,N',N'-Tetraisobutyl-malonamide in organic solvents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, outlines detailed, field-proven experimental protocols for its determination, and offers a predictive framework based on its molecular structure. This guide is intended for researchers, scientists, and professionals in drug development and chemical processing who require a thorough understanding of the solubility behavior of this compound for applications ranging from synthesis and purification to formulation and solvent extraction.

Introduction to this compound and its Significance

This compound, with the chemical formula C₁₉H₃₈N₂O₂, is a tetra-substituted diamide of malonic acid.[1][2] Its structure, characterized by a central malonamide core with four isobutyl groups attached to the nitrogen atoms, imparts a significant non-polar character. Malonamides, as a class of compounds, are of considerable interest, particularly in the field of solvent extraction for the separation of metal ions, including lanthanides and actinides in nuclear fuel reprocessing.[3] The efficiency of such extraction processes is intrinsically linked to the solubility of the malonamide extractant in the organic phase. A comprehensive understanding of its solubility in various organic solvents is therefore paramount for process optimization, ensuring high extraction efficiency and preventing the formation of a third phase.

From a drug development perspective, substituted amides are a common motif in pharmacologically active molecules. While this compound itself may not be a therapeutic agent, understanding the solubility of such structures is crucial for medicinal chemists in designing molecules with appropriate pharmacokinetic properties, as solubility significantly impacts absorption, distribution, metabolism, and excretion (ADME).

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The thermodynamic process of dissolution can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in their solid lattice.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the this compound molecule is solvated by the solvent molecules.

The overall enthalpy change of the solution determines whether the dissolution process is exothermic or endothermic.[4][5] However, the spontaneity of dissolution is also governed by the change in entropy.

A guiding principle in predicting solubility is the adage "like dissolves like."[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar amide core capable of acting as a hydrogen bond acceptor, but the four non-polar isobutyl groups dominate the molecular structure, rendering it a largely non-polar molecule. Consequently, it is expected to exhibit higher solubility in non-polar or weakly polar organic solvents and low solubility in highly polar solvents like water.

Predicted and Experimental Solubility Data

Table 1: Qualitative and Quantitative Solubility Profile of this compound

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL at 25°C) |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | High | Data to be determined by user |

| Aromatic Hydrocarbons | Toluene, Xylene | High | Data to be determined by user |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Data to be determined by user |

| Esters | Ethyl acetate | Moderate | Data to be determined by user |

| Ketones | Acetone, Methyl ethyl ketone | Moderate | Data to be determined by user |

| Alcohols | Methanol, Ethanol | Low to Moderate | Data to be determined by user |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Data to be determined by user |

| Highly Polar Solvents | Dimethyl sulfoxide (DMSO), Water | Very Low | Data to be determined by user |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol provides a robust and reproducible means of quantifying the solubility of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the vial containing the dried residue. The mass of the dissolved solute can then be determined.

-

Chromatographic Method (HPLC/GC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the solute.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solute and the volume of the solvent used, or from the concentration determined by the chromatographic method, accounting for any dilutions.

4.3. Self-Validating System and Causality

-

Expertise & Experience: The extended equilibration time (24-72 hours) is critical to ensure that the system reaches true thermodynamic equilibrium, moving beyond potentially misleading kinetic solubility. The choice between gravimetric and chromatographic analysis depends on the volatility of the solute and solvent and the required precision. Chromatographic methods are generally preferred for their higher sensitivity and specificity.

-

Trustworthiness: The protocol's trustworthiness is enhanced by including control samples and running experiments in triplicate to ensure reproducibility. The use of a syringe filter is a critical step to prevent microscopic solid particles from being carried over, which would lead to an overestimation of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Implications for Researchers and Drug Development Professionals

A thorough understanding of the solubility of this compound is critical for its effective application.

-

For Researchers in Solvent Extraction: The choice of diluent (organic solvent) is a key parameter in designing liquid-liquid extraction processes. High solubility of the extractant is necessary to achieve a high loading capacity and avoid precipitation during extraction. The data generated using the described protocol will enable the selection of optimal solvents for specific extraction systems.

-

For Drug Development Professionals: While this specific malonamide may not be a drug candidate, the principles and methods outlined are directly applicable to the characterization of novel chemical entities. Poor aqueous solubility is a major hurdle in drug development. Understanding the solubility in organic solvents is crucial for purification, salt screening, and the development of formulations such as amorphous solid dispersions or lipid-based delivery systems.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is sparse in the public domain, the theoretical principles and the detailed experimental protocol presented herein empower researchers to generate the necessary data for their specific applications. The shake-flask method, when executed with precision, provides reliable and reproducible solubility data, which is fundamental for advancing research and development in fields where this and similar molecules are of interest.

References

-

Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. (2021, August 29). YouTube. Retrieved from [Link]

- Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water. (n.d.). School of Management and Sciences Journals.

Sources

- 1. N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE | 14287-99-1 [amp.chemicalbook.com]

- 2. 14287-99-1 CAS MSDS (N,N,N'',N''-TETRAISOBUTYL-MALONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. osti.gov [osti.gov]

- 4. youtube.com [youtube.com]

- 5. smsjournals.com [smsjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N,N,N',N'-Tetraisobutyl-malonamide

Introduction

Molecular Structure and Symmetry Considerations

To predict the NMR spectrum, we must first analyze the molecule's structure to identify unique proton and carbon environments.

Diagram: Molecular Structure of N,N,N',N'-Tetraisobutyl-malonamide

Caption: Labeled structure of this compound.

-

Proton Environments (¹H NMR):

-

H(a): The two protons on the central methylene carbon, C(1).

-

H(b): The methylene protons on the isobutyl groups, adjacent to the nitrogen, C(3)-H₂.

-

H(c): The methine proton on the isobutyl groups, C(4)-H.

-

H(d): The six methyl protons of the two methyl groups on each isobutyl moiety, C(5)-H₃.

-

-

Carbon Environments (¹³C NMR):

-

C(1): The central methylene carbon.

-

C(2): The carbonyl carbons.

-

C(3): The methylene carbons of the isobutyl groups, bonded to nitrogen.

-

C(4): The methine carbons of the isobutyl groups.

-

C(5): The methyl carbons of the isobutyl groups.

-

At first glance, the molecule appears symmetrical around the central C(1) carbon. However, due to the restricted rotation around the C(2)-N bonds, the two isobutyl groups attached to a single nitrogen atom may not be equivalent.[2][3] This would lead to a doubling of the signals for the isobutyl groups. The rate of this rotation is temperature-dependent, meaning the spectrum could change significantly with temperature. At a high enough temperature, rotation becomes rapid on the NMR timescale, and the two isobutyl groups on each nitrogen would become equivalent. For this analysis, we will predict the spectrum at room temperature, where slow rotation is likely.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The chemical shifts in amides are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the C=O and C-N bonds.[4]

| Predicted Signal | Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | H(d), H(d') | 0.9 - 1.0 | Doublet | ~6.5 | 24H |

| 2 | H(c), H(c') | 1.9 - 2.1 | Nonet / Multiplet | ~6.5 | 4H |

| 3 | H(b), H(b') | 3.1 - 3.3 | Doublet | ~7.0 | 8H |

| 4 | H(a) | 3.4 - 3.6 | Singlet | - | 2H |

Analysis and Rationale

-

H(d) / H(d') (δ ~0.9-1.0 ppm): These are the methyl protons of the isobutyl groups. They are furthest from the electron-withdrawing amide functionality and thus appear most upfield. Each set of six methyl protons is split by the single adjacent methine proton H(c), resulting in a doublet. Due to restricted rotation, the two isobutyl groups on one nitrogen may be inequivalent, but the two methyls within one isobutyl group are still equivalent. The overall symmetry of the malonamide should make the four isobutyl groups equivalent, leading to a single, large doublet integrating to 24H.

-

H(c) / H(c') (δ ~1.9-2.1 ppm): This is the methine proton of the isobutyl group. It is adjacent to a CH₂ group (H(b)) and two CH₃ groups (H(d)). It will be split by the two H(b) protons and the six H(d) protons. This would theoretically result in a complex multiplet. Given that the coupling constants are often similar, it is frequently observed as a nonet (a multiplet with 9 peaks).

-

H(b) / H(b') (δ ~3.1-3.3 ppm): These methylene protons are directly attached to the nitrogen atom. The deshielding effect of the adjacent nitrogen and the nearby carbonyl group shifts them significantly downfield. They are split by the neighboring methine proton H(c), resulting in a doublet.

-

H(a) (δ ~3.4-3.6 ppm): These are the protons of the central methylene group (the "malonate" protons). They are flanked by two electron-withdrawing carbonyl groups, causing a strong deshielding effect and a significant downfield shift. Since there are no adjacent protons, this signal is predicted to be a singlet.

Diagram: Predicted ¹H-¹H Coupling Network

Caption: Key proton-proton couplings in an isobutyl group.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

In ¹³C NMR, spectra are typically acquired with proton decoupling, so all signals will appear as singlets. The chemical shifts are primarily determined by the hybridization and electronic environment of the carbon atoms.[5][6]

| Predicted Signal | Carbons | Predicted δ (ppm) |

| 1 | C(5) | 19 - 21 |

| 2 | C(4) | 27 - 29 |

| 3 | C(1) | 40 - 45 |

| 4 | C(3) | 55 - 58 |

| 5 | C(2) | 168 - 172 |

Analysis and Rationale

-

C(5) (δ ~19-21 ppm): The methyl carbons of the isobutyl group are typical sp³ hybridized carbons in an aliphatic chain and will appear at the highest field (lowest ppm value).

-

C(4) (δ ~27-29 ppm): The methine carbon of the isobutyl group.

-

C(1) (δ ~40-45 ppm): The central methylene carbon is situated between two carbonyl groups. While these groups are electron-withdrawing, the direct effect on carbon chemical shifts is less pronounced for alpha-carbons compared to the protons attached to them.

-

C(3) (δ ~55-58 ppm): The methylene carbon attached to the nitrogen atom. The direct attachment to the electronegative nitrogen atom causes a significant downfield shift.

-

C(2) (δ ~168-172 ppm): The carbonyl carbon. Carbons involved in C=O double bonds are highly deshielded and appear far downfield, typically in the 160-220 ppm range.[6] Amide carbonyls are consistently found in the 165-175 ppm region.

Experimental Protocol for NMR Analysis

To validate these predictions, a rigorous experimental approach is necessary.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR and a triplet at ~77.16 ppm for ¹³C NMR.[7]

-

Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (for a 500 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

Temperature: 298 K (25 °C). Consider running variable temperature (VT) experiments (e.g., from 25°C to 100°C) to study the effects of restricted C-N bond rotation.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans. The low natural abundance of ¹³C requires more scans.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: For the ¹H spectrum, carefully integrate all signals and normalize them to a known proton count (e.g., the 2H of the central methylene).

Diagram: NMR Data Acquisition and Analysis Workflow

Caption: A standard workflow for NMR analysis.

Conclusion

This guide presents a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are based on established principles of NMR spectroscopy, including chemical environment, spin-spin coupling, and the unique conformational properties of amides. The key spectral features to anticipate are a simple set of four proton signals and five carbon signals, assuming rapid rotation around the C-N amide bonds. However, researchers should be vigilant for signal broadening or doubling of the isobutyl resonances, which would be clear evidence of restricted rotation at the analysis temperature. The provided experimental protocol offers a robust starting point for acquiring high-quality data to confirm or refine these predictions, ultimately leading to an unambiguous structural verification of the molecule.

References

- Ferreira, J. M. G. O., et al. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.

- Zhang, Z., et al. (2024). ¹H NMR Spectrum of Amide Compounds. University Chemistry, 39(5), 1-10.

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

-

Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

-

Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-14. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Amide NMR. Available at: [Link]

-

SpectraBase. (n.d.). Malonamide - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Available at: [Link]

-

YouTube. (2024). CHEM 2325 Module 24: Amide Structure. Available at: [Link]

-

ResearchGate. (n.d.). The amide proton region of the ¹H NMR spectra. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031659). Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). Available at: [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

PNNL. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. Available at: [Link]

-

OSTI.GOV. (n.d.). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Available at: [Link]

-

NIH. (n.d.). ¹³C NMR Metabolomics: Applications at Natural Abundance. Available at: [Link]

-

University of Edinburgh Research Explorer. (n.d.). Synthesis, spectroscopic characterization and crystal structure of novel NNNN-donor mu-bis(bidentate) tetraaza acyclic Schiff base ligands. Available at: [Link]

-

NIH. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 3. youtube.com [youtube.com]

- 4. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. kgroup.du.edu [kgroup.du.edu]

A Technical Guide to the Crystal Structure Analysis of N,N,N',N'-Tetraalkylmalonamides: A Case Study of N,N,N',N'-Tetramethylmalonamide Complexes

Forward: The precise determination of a molecule's three-dimensional structure is foundational to understanding its function and reactivity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing unambiguous insight into atomic arrangements, bond lengths, and intermolecular interactions.[1][2][3] This guide provides an in-depth, technical walkthrough of the crystal structure analysis process, tailored for researchers, scientists, and professionals in drug development.

Due to the absence of a publicly available crystal structure for N,N,N',N'-Tetraisobutyl-malonamide in curated repositories like the Cambridge Structural Database (CSD), this guide will utilize the well-documented and structurally analogous N,N,N',N'-tetramethylmalonamide (TMMA) complexes with lanthanide nitrates as a scientifically robust case study.[4][5][6][7] The principles and methodologies detailed herein are directly applicable to novel tetra-substituted malonamides.

Malonamides are a critical class of compounds, extensively investigated for their roles as extractants in solvent extraction processes for valuable elements like lanthanides and actinides, and as versatile scaffolds in drug design.[8][9][10][11] Understanding their solid-state conformation and coordination behavior is paramount for designing more efficient separation agents and novel therapeutic molecules. This guide will elucidate the causal links between experimental choices and outcomes, ensuring a trustworthy and authoritative resource grounded in established scientific protocols.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.[1][2]

Synthesis of N,N,N',N'-Tetraalkylmalonamides

The synthesis of tetra-substituted malonamides is typically achieved through the reaction of a malonic acid derivative with a secondary amine. A common and effective method involves the use of malonyl chloride as the acylating agent.

Protocol: Synthesis of a Generic N,N,N',N'-Tetraalkylmalonamide

-

Reaction Setup: To a stirred solution of the desired secondary amine (e.g., diisobutylamine) (2.2 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of malonyl dichloride (1.0 equivalent) in the same dry solvent dropwise over a period of 60-90 minutes. The slow addition is critical to control the exothermicity of the reaction and prevent the formation of side products.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed successively with dilute acid (e.g., 1 M HCl) to remove excess amine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

For the case study, N,N,N',N'-tetramethylmalonamide (TMMA) is commercially available but can be synthesized from dimethylamine and malonyl dichloride using a similar procedure.[12]

Single Crystal Growth: The Art and Science

Growing diffraction-quality crystals requires inducing the slow precipitation of the purified compound from a supersaturated solution. A crystal suitable for SC-XRD should ideally be 0.1-0.3 mm in all dimensions, well-formed, and free of defects like cracks or twinning.[1][2]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often the simplest and first method attempted.

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid): The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent must be miscible with the first solvent. As the anti-solvent vapor slowly diffuses into the compound's solution, it lowers the solubility, inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even to sub-ambient temperatures (e.g., 4 °C or -20 °C).

Protocol: Crystallization of Ln(TMMA) Complexes (Case Study)

The lanthanide-TMMA complexes were successfully crystallized by dissolving the respective lanthanide nitrate salt and the TMMA ligand in isopropanol and allowing the solution to stand.[13][14] This straightforward method relies on the solution reaching saturation and the inherent propensity of these coordination complexes to form well-ordered crystalline lattices.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section details the workflow for determining the crystal structure from a suitable single crystal. The process involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.[15]

Experimental Workflow

The diagram below outlines the standard workflow for a single-crystal X-ray diffraction experiment, from data collection to the final refined structure.

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen loop) which is then placed on a goniometer head in the diffractometer.[15] The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).[3][16] Modern diffractometers automate this process, collecting a complete dataset over several hours.

-

Data Reduction: The collected raw images are processed. This involves integrating the intensity of each diffraction spot (reflection) and applying corrections for experimental factors (e.g., Lorentz factor, polarization). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group. This is a critical step as the space group defines the symmetry operations that relate the atoms in the asymmetric unit to the rest of the unit cell.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information for each reflection is lost. The structure is solved by obtaining initial phase estimates.

-

Direct Methods: For small molecules (<2000 atoms), this statistical method is highly effective and is the standard approach.

-

Patterson Method: Used for structures containing heavy atoms, as the vectors between these atoms can be determined from the intensity data alone.

-

-

Structure Refinement: The initial atomic model from the solution step is refined against the experimental data using a least-squares minimization algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. The quality of the fit is monitored using the R-factor (R1), with lower values indicating a better fit.

-

Validation and Reporting: The final structure is validated using software like CHECKCIF to ensure it is chemically sensible and adheres to crystallographic standards. The final data is reported in a Crystallographic Information File (CIF), a standard format for sharing crystal structure data.

Part 3: Results and Discussion - A Case Study of Ln(TMMA) Complexes

The systematic study of N,N,N',N'-tetramethylmalonamide (TMMA) complexes across the lanthanide series provides invaluable insight into coordination chemistry, which is directly applicable to other tetra-alkylmalonamides.[13][14]

Crystallographic Data Summary

Across the lanthanide series, several distinct isostructural families of compounds were identified, demonstrating how the decreasing ionic radius of the lanthanide cation (the "lanthanide contraction") influences the resulting crystal structure.[13][14]

| Parameter | La-Sm Complexes | Eu-Tb, Er Complexes | Dy-Tm Complexes |

| Formula Type | Ln(TMMA)₂(NO₃)₃ | Ln(TMMA)₂(NO₃)₃ | [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻ |

| Coordination No. | 10 | 10 | 9 (cation), 9/10 (anion) |

| TMMA Conformation | trans | cis | Mixed cis and trans |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P-1 | P2₁/c | P-1 |

| Key Feature | Charge-neutral monomer | Charge-neutral monomer | Anion-cation pair |

Data synthesized from references[13] and[14]. This table simplifies the complex series for illustrative purposes.

Analysis of Molecular Structure

The TMMA ligand coordinates to the lanthanide cations in a bidentate fashion through its two carbonyl oxygen atoms, forming a stable chelate ring.[11] A key structural observation is the flexibility of the malonamide backbone, which allows the two carbonyl groups to adopt different relative orientations.

-

In the early, larger lanthanides (La-Sm), the TMMA ligands adopt a trans conformation.[13]

-

For the mid-series lanthanides (Eu-Tb), a switch to a cis conformation is observed.[13][14]

-

In the later, smaller lanthanides (Dy-Tm), the steric crowding around the metal center leads to the formation of complex ion pairs, where one TMMA ligand is forced to coordinate in a monodentate fashion in the cation.[13][14]

This structural adaptability is a cornerstone of why malonamides are effective complexing agents. The ability to change conformation allows them to accommodate ions of different sizes, a crucial property for separation science.[8]

Supramolecular Features and Crystal Packing

While the primary coordination is between the lanthanide ion and the carbonyl oxygens and nitrate anions, the overall crystal packing is dictated by weaker intermolecular forces. In the absence of strong hydrogen bond donors, the crystal lattice is stabilized by van der Waals interactions between the alkyl groups of the malonamide ligands. The efficiency of this packing, influenced by the overall shape of the complex, determines the crystal's density and stability. The formation of distinct cis and trans isomers and even complex ion pairs highlights the subtle interplay between coordination chemistry and the energetic demands of forming a stable, repeating three-dimensional lattice.

References

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Cambridge Structural Database. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data science Service. Retrieved January 13, 2026, from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications - Impact Factor, etc. (n.d.). Resurchify. Retrieved January 13, 2026, from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Cambridge Structural Database. (n.d.). UMass Dartmouth Library. Retrieved January 13, 2026, from [Link]

-

Acta Crystallographica Section E transforms from Structure Reports Online to Crystallographic Communications. (2014, July 16). International Union of Crystallography. Retrieved January 13, 2026, from [Link]

-

Acta Crystallographica Section E. (n.d.). International Union of Crystallography. Retrieved January 13, 2026, from [Link]

-

Cambridge Structural Database. (n.d.). MIT Information Systems & Technology. Retrieved January 13, 2026, from [Link]

-

Cambridge Structural Database. (2025, February 24). Re3data.org. Retrieved January 13, 2026, from [Link]

-

Syntheses and Applications of Malonamide Derivatives – A Minireview. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). A-Star Research. Retrieved January 13, 2026, from [Link]

-

Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Motokawa, R., et al. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Solvent Extraction and Ion Exchange, 41(4), 337-350. [Link]

-

Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (2023, January 23). Taylor & Francis. Retrieved January 13, 2026, from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York Chemistry Teaching Labs. Retrieved January 13, 2026, from [Link]

-

Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. (2023, January 23). Figshare. Retrieved January 13, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Single Crystal X-ray Diffractometers. (n.d.). Bruker. Retrieved January 13, 2026, from [Link]

-

N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved January 13, 2026, from [Link]

-

N,N,N',N'-Tetraethylmalonamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (2024, January 12). ResearchGate. Retrieved January 13, 2026, from [Link]

-

N,N,N',N'-Tetramethylmalonamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Crystal structure of N,N,N′,N′-tetramethylethanediamine. (2022, January 1). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499. [Link]

-

bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. (n.d.). ChemRxiv. Retrieved January 13, 2026, from [Link]

-

Exploring the reactivity of alkylidene malonamides: synthesis of polyfunctionalized isoxazolidinones, aziridines and oxazolines. (2012). Arkivoc. Retrieved January 13, 2026, from [Link]

-

Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate. (2021, July 5). Beilstein Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. rigaku.com [rigaku.com]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 6. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 7. Cambridge Structural Database | re3data.org [re3data.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. N,N,N',N'-Tetramethylmalonamide | C7H14N2O2 | CID 10975767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 16. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

A Technical Guide to the Theoretical Conformational Analysis of N,N,N',N'-Tetraisobutyl-malonamide (TIBM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetraisobutyl-malonamide (TIBM) is a key extractant molecule used in advanced nuclear fuel reprocessing, specifically in the TRUEX (TRansUranic EXtraction) process. Its efficiency in selectively complexing with trivalent actinides and lanthanides is critically dependent on its three-dimensional conformation. The inherent flexibility of TIBM, arising from multiple rotatable bonds, gives rise to a complex conformational landscape. Understanding this landscape at a molecular level is paramount for optimizing extraction processes and designing next-generation ligands with enhanced selectivity. This technical guide provides a comprehensive, in-depth protocol for the theoretical and computational analysis of TIBM's conformational preferences. It details a multi-step workflow, from initial structure generation and broad conformational searching with molecular mechanics to high-accuracy refinement using Density Functional Theory (DFT). The guide emphasizes the rationale behind methodological choices, protocols for ensuring self-validation of results, and the importance of corroborating theoretical data with experimental findings.

Introduction: The Significance of TIBM's Molecular Shape

Malonamides, including TIBM, are crucial for their role as metal ion sequestering agents.[1] In the context of nuclear waste management, TIBM is employed to separate minor actinides from lanthanides, a notoriously difficult separation due to their similar ionic radii and chemical properties. The selectivity of this process is governed by the precise coordination of the metal ion by the ligand. TIBM functions as a bidentate ligand, coordinating to metal ions through the oxygen atoms of its two carbonyl groups.

The spatial arrangement of these carbonyl groups is dictated by the molecule's overall conformation. A conformation that pre-organizes these oxygen atoms in a favorable geometry for chelation will lead to stronger and more selective metal binding. However, TIBM is a highly flexible molecule with several key rotatable bonds, including two C(sp²)-C(sp³) bonds and multiple C-N and C-C bonds within the isobutyl groups.[1] This flexibility means that in solution, TIBM does not exist as a single static structure but as an ensemble of interconverting conformers, each with a different energy and geometry.

Experimental characterization of every possible conformer in a solution is challenging. While techniques like X-ray crystallography can provide a snapshot of the molecule's structure in a solid state, this may not represent the dominant conformation in a liquid extraction phase.[2] Therefore, computational chemistry provides an indispensable toolkit for exploring the entire potential energy surface of TIBM, identifying stable conformers, and quantifying their relative energies to predict the most probable structures.[3][4]

Theoretical Foundations and Methodological Rationale

A robust computational analysis of a flexible molecule like TIBM requires a multi-tiered approach. It is computationally prohibitive to explore every possible conformation using the most accurate (and thus slowest) quantum mechanical methods. Therefore, we employ a hierarchical strategy that balances computational cost with accuracy.

-

Pillar 1: Molecular Mechanics (MM) for Broad Exploration. MM methods are classical force-field-based approaches that are computationally inexpensive. They are ideal for performing an initial, broad search of the conformational space to identify a large set of potential low-energy structures. This step is crucial for ensuring that no significant conformers are missed.

-

Pillar 2: Density Functional Theory (DFT) for High-Accuracy Refinement. DFT is a quantum mechanical method that provides a much more accurate description of electronic structure and, consequently, molecular geometries and energies.[1] The low-energy conformers identified by the MM search are subjected to geometry optimization and energy calculation at the DFT level. This refinement provides reliable data on the relative stabilities and precise structural parameters of the most important conformers. Studies have shown that DFT methods like B3LYP can provide reliable structural data for malonamide-type complexes.[5][6]

-

Pillar 3: Solvation Modeling. Since TIBM is used in liquid-liquid extraction processes, it is essential to account for the effect of the solvent. The conformation of a molecule can change significantly between the gas phase and a solvent. We use a Polarizable Continuum Model (PCM) to approximate the effect of the solvent, providing a more realistic energetic ranking of the conformers.[6][7]

Computational Protocol: A Step-by-Step Workflow

This section details the validated, step-by-step protocol for determining the stable conformers of TIBM.

Step 1: Initial 3D Structure Generation

-

Construct the Molecule: Build the this compound molecule using a standard molecular builder (e.g., Avogadro, ChemDraw).

-

Initial Cleaning: Perform a preliminary geometry optimization using a universal force field (e.g., UFF or MMFF94) to generate a reasonable starting structure with standard bond lengths and angles.

Step 2: Systematic Conformational Search (Molecular Mechanics)

-

Define Rotatable Bonds: Identify the key dihedral angles that define the overall shape of the TIBM backbone. The most critical are the two O=C-CH₂-C=O dihedral angles.

-

Perform Systematic Search: Use a molecular mechanics engine to systematically rotate these key bonds in defined increments (e.g., 30°). At each step, perform a geometry minimization to relax the rest of the molecule.

-

Filter and Cluster: This search will generate a large number of conformers. Filter these based on an energy window (e.g., all structures within 10 kcal/mol of the global minimum) and cluster them based on structural similarity (RMSD) to remove duplicates. This results in a manageable set of unique, low-energy candidate structures.

Step 3: Geometry Optimization and Energy Refinement (DFT)

-

Select DFT Functional and Basis Set: For each unique conformer from Step 2, perform a full geometry optimization using DFT. A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set.[5] This level of theory offers a good balance of accuracy and computational cost for organic molecules.

-

Incorporate Solvation: Apply the Polarizable Continuum Model (PCM) during the optimization to simulate the solvent environment (e.g., dodecane or nitrobenzene, common solvents in the TRUEX process).

-

Verify Minima with Frequency Calculations: After each optimization converges, perform a vibrational frequency calculation. A true energy minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure needs to be further minimized along the direction of that vibrational mode. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Step 4: Analysis of Results

-

Rank Conformers: Calculate the relative Gibbs free energies (ΔG) of all validated conformers at a standard temperature (e.g., 298.15 K). The conformer with the lowest free energy is the most stable.

-

Analyze Geometries: Examine the key structural parameters of the most stable conformers, particularly the O-C-C-O dihedral angle and the distance between the two carbonyl oxygen atoms. This provides insight into the molecule's pre-organization for metal binding.

Visualization of the Computational Workflow

The multi-step computational protocol can be visualized as a funneling process, starting from a broad search and progressively refining the results to achieve high accuracy.

Caption: A workflow diagram illustrating the hierarchical computational approach for TIBM conformational analysis.

Expected Results and Data Presentation

The final output of this computational protocol is a set of stable TIBM conformers, each with its calculated relative energy and precise geometry. This data should be summarized in a clear, tabular format for easy comparison.

Table 1: Calculated Properties of Stable TIBM Conformers

| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | O=C-C-C=O Dihedral Angle (°) | O···O Distance (Å) | Population (%)¹ |

| TIBM-A | 0.00 | 65.2 | 2.85 | 75.1 |

| TIBM-B | 1.25 | -70.1 | 2.91 | 12.3 |

| TIBM-C | 2.10 | 175.8 | 4.88 | 4.5 |

| TIBM-D | 2.85 | -178.2 | 4.95 | 2.1 |

¹ Population is estimated from the Boltzmann distribution at 298.15 K.

Discussion of Results: The hypothetical data in Table 1 suggests that conformer TIBM-A is the global minimum. Its structure, with a gauche O=C-C-C=O dihedral angle, brings the two carbonyl oxygens into close proximity (2.85 Å), creating an ideal chelation site for a metal ion. Conformer TIBM-B is a near-mirror image and is also significantly populated. In contrast, conformers TIBM-C and TIBM-D have anti-arrangements of the carbonyls, placing the oxygen atoms far apart. These "open" conformations are significantly less stable and less populated, and they would be incompetent for bidentate chelation. This analysis strongly suggests that TIBM inherently prefers a "closed" or "pre-organized" conformation that is well-suited for its function as an extractant.

Validation Against Experimental Data

Theoretical calculations must be grounded in experimental reality. The results from the DFT calculations can be validated by comparing them with available experimental data.

-

X-ray Crystallography: If a crystal structure of TIBM or a TIBM-metal complex is available, the calculated bond lengths, bond angles, and dihedral angles of the lowest-energy conformer can be compared directly to the solid-state data.[2][5] It is important to note that crystal packing forces can sometimes trap a higher-energy conformer, so discrepancies do not automatically invalidate the calculations but require careful interpretation.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the average structure of a molecule in solution. Parameters like nuclear Overhauser effects (NOEs) and scalar coupling constants (³J) are sensitive to internuclear distances and dihedral angles, respectively. By calculating these NMR parameters for each computed conformer and comparing the Boltzmann-averaged values to the experimental spectrum, one can validate the computed conformational ensemble.[8][9][10] Good agreement between calculated and experimental chemical shifts further strengthens the validity of the computational model.[11][12]

Conclusion and Outlook

This guide has outlined a rigorous and validated computational workflow for the in-depth conformational analysis of this compound. By combining cost-effective molecular mechanics searches with high-accuracy DFT refinements, researchers can build a reliable model of the conformational landscape of this important and flexible molecule.

The insights gained from such studies are critical. They explain the fundamental basis for TIBM's extraction efficiency and provide a rational foundation for the design of new ligands. By computationally screening modifications to the TIBM scaffold, scientists can predict which structural changes will further stabilize the desired pre-organized conformation, leading to the development of next-generation extractants with superior performance and selectivity for advanced separation processes in fields ranging from nuclear fuel reprocessing to critical materials recovery.

References

-

Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N,N′-Dimethylmalonamide, and N,N,N′N′-Tetramethylmalonamide. Journal of Physical Chemistry A, 103(18), 3554-3561. [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2011). Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. ACS Publications. [Link]

-

Figshare. (2011). Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. Figshare. [Link]

-

IVAN NMR Users Group. (2024). Application of DFT Calculations in NMR Spectroscopy. IVAN NMR Users Group. [Link]

-

Georgiou, T., et al. (2024). DFT calculations do not explain enantiospecific NMR responses in cross polarization. Nature Communications. [Link]

-

Rico-Santacruz, M., et al. (2023). Conformer Generation Workflows for COSMO-RS Calculations: Are They All the Same?. ChemRxiv. [Link]

-

Nagy, B., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]

-

Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology, 70(2), 137-73. [Link]

-

Al-Majid, A. M., et al. (2018). Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Molecules, 23(4), 893. [Link]

-

Haworth, N. L., et al. (2021). Modeling Flexible Molecules in Solution: A pKa Case Study. Journal of Chemical Theory and Computation. [Link]

-

Ghafuri, H., & Nekoei, A. R. (2016). A DFT study on the complexation of La3+ ion with malonamide and diglycolamide ligands. Journal of the Iranian Chemical Society. [Link]

-

Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Computational Chemistry, 13(6), 730-748. [Link]

-

Pacific Northwest National Laboratory. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. PNNL. [Link]

-

Zaiter, M., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. European Journal of Inorganic Chemistry. [Link]

-

ResearchGate. (2002). Crystal structure of , L = bromo-N,N,N′,N′-tetraethylmalonamide. ResearchGate. [Link]

-

Zaiter, M., et al. (2024). N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. Chemistry – A European Journal. [Link]

-

Sarotti, A. M. (2020). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. Molecules, 25(23), 5588. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structures Controlled by Entropy: The Flexibility of Strychnine as Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. figshare.com [figshare.com]

- 12. ivanmr.com [ivanmr.com]

The Isobutyl Advantage: A Deep Dive into the Physicochemical and Coordination Properties of N,N,N',N'-Tetraisobutyl-malonamide

A Technical Guide for Researchers in Solvent Extraction and Drug Development

Abstract

N,N,N',N'-Tetraisobutyl-malonamide (TiBMA) is a key ligand in advanced solvent extraction processes, particularly for the separation of actinides and lanthanides in nuclear fuel reprocessing. Its efficacy and unique properties are largely dictated by the four isobutyl groups appended to the amide nitrogens. This technical guide explores the multifaceted role of these alkyl substituents, moving beyond simple description to explain the causal links between the isobutyl architecture and the molecule's macroscopic behavior. We will dissect the steric and electronic effects that govern TiBMA's solubility, lipophilicity, and its remarkable ability to form selective complexes with metal ions. This paper provides field-proven experimental protocols, quantitative data, and logical frameworks to empower researchers in optimizing its application and designing next-generation ligands.

Introduction: The Central Role of Molecular Architecture

In the field of coordination chemistry and solvent extraction, the design of the organic ligand is paramount. The ligand's structure dictates its ability to selectively bind to a target metal ion and carry it from an aqueous phase into an organic phase. Malonamides, a class of diamide ligands, have emerged as highly promising extractants due to their high chemical and radiolytic stability, and their complete incinerability, which minimizes secondary waste generation.

Among the various malonamides, this compound (TiBMA) stands out. The choice of the isobutyl group is not arbitrary; it is a deliberate design feature that imparts a unique combination of properties essential for its function. This guide will illuminate how the branched nature of the isobutyl substituents is critical for modulating the steric and electronic environment around the coordinating carbonyl oxygens, thereby influencing the ligand's overall performance.

The Influence of Isobutyl Groups on Physicochemical Properties

The success of a solvent extraction process hinges on the ligand's ability to reside stably in the organic phase while efficiently complexing metals at the aqueous-organic interface. The isobutyl groups play a direct role in establishing these foundational properties.

Lipophilicity and Solubility

Lipophilicity, often quantified by the octanol-water partition coefficient (logP), is a crucial parameter for any solvent extraction agent.[1] The four isobutyl groups, with their combined 16 carbon atoms, significantly increase the molecule's nonpolar character. This high lipophilicity ensures that TiBMA has very low solubility in the aqueous phase, preventing ligand loss and contamination of the aqueous stream.[2]

Conversely, the branched structure of the isobutyl chains disrupts crystal lattice formation, often leading to lower melting points and enhanced solubility in the nonpolar organic diluents (like dodecane) used in industrial processes, compared to long, linear alkyl chains which can promote aggregation.[3]

| Property | Influence of Isobutyl Groups | Consequence in Solvent Extraction |

| Lipophilicity (logP) | High due to 16 alkyl carbons.[1] | Minimizes ligand loss to the aqueous phase; ensures high concentration in the organic solvent. |

| Aqueous Solubility | Very low.[2] | Prevents contamination of the raffinate; improves process efficiency. |

| Solubility in Organic Diluents | High, particularly in aliphatic hydrocarbons. | Allows for the preparation of highly concentrated solvent phases, increasing metal loading capacity. |